4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride
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Overview
Description
4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride is an organic compound that belongs to the class of benzonitriles. It is characterized by the presence of an aminoethyl group and a methyl group attached to the benzene ring, along with a nitrile group. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The compound “4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride” is structurally similar to dopamine, a catecholaminergic monoamine neurotransmitter . The primary target of this compound could be the dopamine receptors , specifically the D4 receptor . Dopamine receptors are part of the G-protein-coupled receptor superfamily and play a crucial role in the brain, regulating motor output, motivation, reward, learning, memory, and endocrine regulation .
Mode of Action
The compound likely interacts with its targets, the dopamine receptors, in a manner similar to dopamine. The compound might stimulate D4.2, D4.4, and D4.7 receptors and modulate GIRK currents . The actions of the compound on D4 receptors might vary among individuals .
Biochemical Pathways
The compound, being structurally similar to dopamine, might affect the dopaminergic pathways in the brain. These pathways include the nigrostriatal, mesocortical, mesolimbic, and tuberoinfundibular pathways . These pathways regulate various brain functions such as motor output, cognitive and emotional control, reinforcements and reward, and inhibition of prolactin secretion .
Pharmacokinetics
Dopamine is synthesized in the brain and kidneys from its precursor chemical, L-DOPA . The compound might also be metabolized by various enzymes, including monoamine oxidases .
Result of Action
The molecular and cellular effects of the compound’s action would likely be similar to those of dopamine due to their structural similarity. Dopamine plays a major role in the motivational component of reward-motivated behavior . The compound might also influence immune, gastrointestinal, and cardiovascular systems and renal function .
Action Environment
The action, efficacy, and stability of the compound might be influenced by various environmental factors. For instance, the pH of the environment might affect the compound’s action . Additionally, the compound’s action might be influenced by the presence of other substances in the environment, such as other neurotransmitters or drugs .
Biochemical Analysis
Biochemical Properties
4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride is a water-soluble, irreversible serine protease inhibitor . It interacts with enzymes such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The nature of these interactions is inhibitory, preventing these enzymes from catalyzing their respective reactions .
Cellular Effects
The effects of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride on cells are primarily related to its role as a protease inhibitor . By inhibiting serine proteases, it can influence cell function by preventing the breakdown of certain proteins. This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride involves binding to the active site of serine proteases . This binding is irreversible, leading to permanent inhibition of the enzyme . This can result in changes in gene expression and cellular processes due to the accumulation of proteins that would otherwise be broken down by these enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride can change over time. It is known for its stability and water solubility
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride typically involves the reaction of 2-methylbenzonitrile with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for higher yields and more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aminoethyl group can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzonitriles.
Scientific Research Applications
4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic compounds.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: Another compound with an aminoethyl group, used in similar research applications.
2-Amino-4-(2-pyridyl)thiazole: A compound with a similar structure, used in drug development and biochemical studies.
Dopamine: A neuromodulatory molecule with a similar aminoethyl group, involved in various physiological processes.
Uniqueness
4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for a wide range of scientific research applications.
Properties
IUPAC Name |
4-(2-aminoethyl)-2-methylbenzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c1-8-6-9(4-5-11)2-3-10(8)7-12;/h2-3,6H,4-5,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAIICCSVUROBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCN)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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